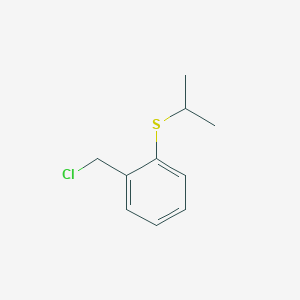
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a propan-2-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 2-(propan-2-ylsulfanyl)benzene. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene involves its ability to undergo various chemical transformations. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the propan-2-ylsulfanyl group can participate in oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
1-(Bromomethyl)-2-(propan-2-ylsulfanyl)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is unique due to the presence of both a chloromethyl group and a propan-2-ylsulfanyl group, which confer distinct reactivity and chemical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13ClS |
|---|---|
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
FWSGGWKPWLHRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=CC=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


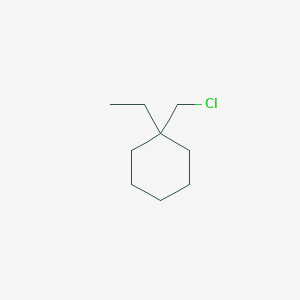
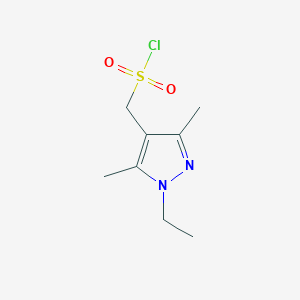
![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
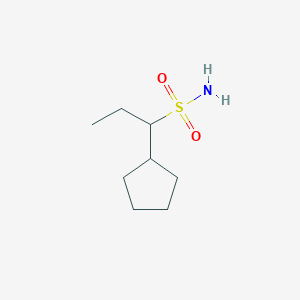
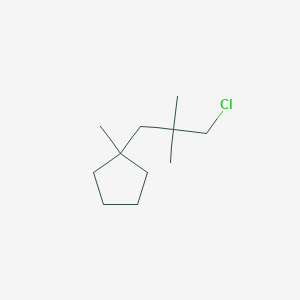
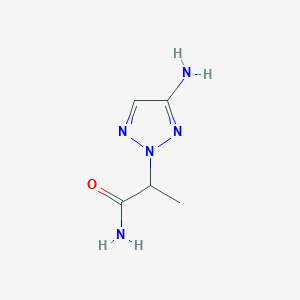
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

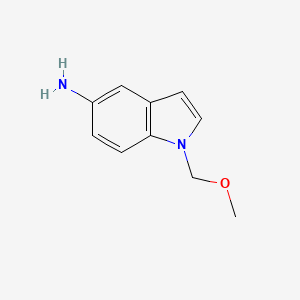


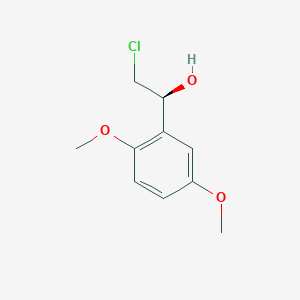
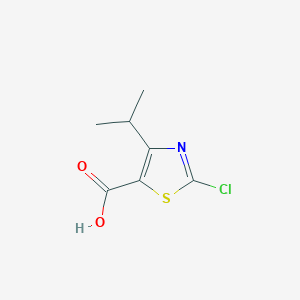
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
